molecular formula C18H24N2O3S B2479337 Ethyl 3-[[4-(1-adamantyl)-1,3-thiazol-2-yl]amino]-3-oxopropanoate CAS No. 303100-99-4

Ethyl 3-[[4-(1-adamantyl)-1,3-thiazol-2-yl]amino]-3-oxopropanoate

Cat. No.: B2479337
CAS No.: 303100-99-4
M. Wt: 348.46
InChI Key: NEYNDFDTBMDURN-UHFFFAOYSA-N
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Description

Ethyl 3-[[4-(1-adamantyl)-1,3-thiazol-2-yl]amino]-3-oxopropanoate is a synthetic organic compound characterized by the presence of an adamantyl group, a thiazole ring, and an ester functional group

Preparation Methods

The synthesis of Ethyl 3-[[4-(1-adamantyl)-1,3-thiazol-2-yl]amino]-3-oxopropanoate typically involves multiple steps, starting with the preparation of the adamantyl-substituted thiazole intermediate. One common method includes the reaction of 1-adamantylamine with a thiazole derivative under specific conditions to form the desired intermediate. This intermediate is then reacted with ethyl 3-oxopropanoate in the presence of a suitable catalyst to yield the final product .

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. The use of advanced purification techniques, such as column chromatography, is also common to isolate the pure compound .

Chemical Reactions Analysis

Ethyl 3-[[4-(1-adamantyl)-1,3-thiazol-2-yl]amino]-3-oxopropanoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Ethyl 3-[[4-(1-adamantyl)-1,3-thiazol-2-yl]amino]-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The thiazole ring can participate in hydrogen bonding and π-π interactions, further modulating its activity. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways .

Comparison with Similar Compounds

Ethyl 3-[[4-(1-adamantyl)-1,3-thiazol-2-yl]amino]-3-oxopropanoate can be compared with other adamantyl-substituted thiazole derivatives, such as:

These compounds share similar structural features but differ in their functional groups and overall reactivity.

Properties

IUPAC Name

ethyl 3-[[4-(1-adamantyl)-1,3-thiazol-2-yl]amino]-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3S/c1-2-23-16(22)6-15(21)20-17-19-14(10-24-17)18-7-11-3-12(8-18)5-13(4-11)9-18/h10-13H,2-9H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEYNDFDTBMDURN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)NC1=NC(=CS1)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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